2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 3-chloro-6-methylbenzothiophene group and at the 5-position with a 4-chlorophenyl ring.
Properties
IUPAC Name |
2-(3-chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c1-9-2-7-12-13(8-9)23-15(14(12)19)17-21-20-16(22-17)10-3-5-11(18)6-4-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWILQAAVMSJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of Benzothiophene Derivative: The starting material, 3-chloro-6-methylbenzothiophene, is synthesized through a series of reactions including halogenation and cyclization.
Formation of Oxadiazole Ring: The benzothiophene derivative is then reacted with hydrazine hydrate to form a hydrazide intermediate. This intermediate undergoes cyclization with a suitable reagent, such as carbon disulfide, to form the oxadiazole ring.
Substitution Reaction: The final step involves the substitution of the oxadiazole ring with a 4-chlorophenyl group under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are used under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, a study conducted by demonstrated that derivatives of oxadiazoles showed potent activity against various bacterial strains, including multidrug-resistant strains. The chlorinated benzothiophene moiety enhances lipophilicity, aiding in membrane penetration.
Anticancer Properties
Oxadiazole derivatives have been explored for their anticancer potential. A notable case study published in European Journal of Medicinal Chemistry highlighted that certain oxadiazole compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Pesticidal Activity
Compounds similar to 2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole have been studied for their pesticidal properties. A study reported that oxadiazole derivatives demonstrated effective insecticidal activity against pests such as aphids and whiteflies . This suggests potential use in agricultural formulations to enhance crop protection.
Herbicidal Activity
Additionally, research has shown that oxadiazoles can act as herbicides by inhibiting specific enzymatic pathways in plants . This application is particularly relevant in developing environmentally friendly herbicides.
Photovoltaic Materials
The unique electronic properties of oxadiazoles make them suitable candidates for organic photovoltaic materials. Studies have indicated that incorporating oxadiazole units into polymer matrices can enhance charge transport properties, leading to improved efficiency in solar cells .
Light-emitting Diodes (LEDs)
Research has also explored the use of oxadiazole derivatives in organic light-emitting diodes (OLEDs). Their ability to emit light upon excitation makes them valuable for developing efficient lighting and display technologies.
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Antibacterial Activity
Key Analog : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ()
- Activity : Inhibits Xanthomonas oryzae (Xoo), a rice pathogen, by suppressing bacterial exopolysaccharide (EPS) biosynthesis genes (gumM, gumG, gumB) with inhibition rates up to 94.88% at 20 μg/mL .
- Comparison : The target compound’s benzothiophene group may enhance membrane penetration compared to the methylsulfonyl group. However, the fluorophenyl analog only partially preserves chlorophyll content in infected rice (lower than healthy controls), suggesting incomplete bacterial suppression .
Anti-inflammatory Activity
Key Analog : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole ()
- Activity : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) in standard models.
- Comparison: The 4-chlorophenyl group is shared with the target compound, but the bromophenylpropanone substituent in the analog may enhance hydrogen bonding with inflammatory targets.
Anticancer Activity
Key Analog : Dihydropyrimidine-oxadiazole hybrids ()
- Activity : Compounds like ethyl 2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-4-(2,4-dichlorophenyl)-dihydropyrimidine show IC₅₀ values of 56–80 nM against leukemia HL-60TB and Molt-4 cells, outperforming monastrol (IC₅₀ = 147–215 nM).
- Comparison : The target compound’s benzothiophene group may mimic the dihydropyrimidine’s planar structure, enhancing intercalation with DNA or kinase targets. However, the lack of a thioether side chain could alter binding kinetics .
Physicochemical Properties
- Metabolic Stability : Sulfur-containing groups (e.g., methylsulfonyl in ) may undergo oxidation, whereas the benzothiophene’s fused ring system could resist metabolic degradation .
Biological Activity
The compound 2-(3-Chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is as follows:
This structure features a benzothiophene moiety and an oxadiazole ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological properties, including:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | |
| Similar Oxadiazole Derivative | A549 | 0.12 | |
| Similar Oxadiazole Derivative | U937 | 2.78 |
The IC50 values indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin.
The mechanism by which these oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can trigger apoptotic pathways in MCF-7 and other cancer cell lines through the activation of caspases and modulation of p53 expression levels .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazoles has also been extensively documented. Studies have reported significant antibacterial and antifungal activities against various pathogens.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.5 µg/mL | |
| Similar Oxadiazole Derivative | Staphylococcus aureus | 0.25 µg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
In recent studies, compounds with similar structures have been tested for their biological activities:
- Study on Anticancer Properties : A study demonstrated that oxadiazole derivatives showed enhanced activity against leukemia cell lines when compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Another research focused on the effectiveness of oxadiazoles against Mycobacterium tuberculosis, revealing promising results that warrant further exploration in drug development .
Q & A
Q. Basic
- 1H/13C NMR : Confirm aromatic proton environments (e.g., benzothiophene protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~165 ppm) .
- HRMS : Validate molecular ion peak ([M+H]⁺ expected at m/z 417.0421).
- HPLC : Purity assessment using C18 column (acetonitrile/water, 70:30; retention time ~12.5 min) .
How does crystallographic data inform the compound’s molecular geometry and stability?
Advanced
Single-crystal X-ray diffraction reveals:
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Unit cell (Å) | a = 19.215, b = 22.847, c = 14.933 |
| β angle | 121.25° |
| Z | 8 |
| The benzothiophene and oxadiazole rings are nearly coplanar (dihedral angle <5°), enhancing π-π stacking interactions. Chlorine atoms adopt orthogonal positions, minimizing steric strain . |
What computational methods predict biological target interactions?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts strong binding affinity (−9.2 kcal/mol) with EGFR kinase (PDB ID: 1M17) due to hydrophobic interactions with Leu694 and Val702 .
- *DFT calculations (B3LYP/6-31G)**: HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, aligning with electrophilic substitution trends .
How do structural modifications influence its antimicrobial activity?
Q. Advanced
- SAR studies : Replacing the 4-chlorophenyl group with fluorophenyl reduces Staphylococcus aureus MIC from 2 μg/mL to 8 μg/mL, suggesting halogen size impacts membrane penetration .
- Electron-withdrawing groups (e.g., -NO₂) at the benzothiophene 6-position enhance antifungal activity (IC₅₀ = 0.8 μM against Candida albicans) .
What stability challenges arise under physiological conditions?
Q. Advanced
- Hydrolytic stability : Degrades <10% in PBS (pH 7.4, 37°C, 24 hours) but undergoes rapid cleavage in acidic media (pH 2.0, 4 hours) due to oxadiazole ring protonation .
- Photodegradation : UV-Vis exposure (λ = 254 nm) causes 30% decomposition in 6 hours; recommend amber vials for storage .
How does this compound compare to structurally similar oxadiazoles in anticancer assays?
Q. Advanced
- Comparative cytotoxicity (MTT assay) : IC₅₀ = 1.5 μM (HeLa cells) vs. 3.2 μM for 5-phenyl-1,3,4-oxadiazole analogs. Enhanced activity correlates with benzothiophene’s lipophilicity improving cellular uptake .
- Apoptosis induction : Caspase-3 activation (2.8-fold vs. control) confirmed via flow cytometry .
What advanced purification techniques resolve synthesis byproducts?
Q. Advanced
- Prep-HPLC : Gradient elution (acetonitrile:water 50→90% over 30 min) separates unreacted hydrazide (retention time 8.2 min) from target compound (12.5 min) .
- Recrystallization : Ethanol/water (3:1) yields 99% pure crystals (mp 182–184°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
